3-Hydroxyoxetane-3-carboxylic acid
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Overview
Description
3-Hydroxyoxetane-3-carboxylic acid is a chemical compound with the molecular formula C4H6O4 and a molecular weight of 118.09 g/mol It is characterized by the presence of a hydroxy group and a carboxylic acid group attached to an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoxetane-3-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxyoxetane using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of 3-hydroxyoxetane-3-carbonitrile in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyoxetane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form oxetane-3,3-dicarboxylic acid using strong oxidizing agents.
Reduction: Reduction of the carboxylic acid group can yield 3-hydroxyoxetane-3-methanol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxy group to a halide.
Major Products
Oxidation: Oxetane-3,3-dicarboxylic acid.
Reduction: 3-Hydroxyoxetane-3-methanol.
Substitution: 3-Halooxetane-3-carboxylic acid.
Scientific Research Applications
3-Hydroxyoxetane-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxyoxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function . These interactions can modulate enzymatic activities, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyoxetane-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
Oxetane-3,3-dicarboxylic acid: Contains two carboxylic acid groups on the oxetane ring.
3-Hydroxyoxetane-3-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
This dual functionality allows it to participate in a variety of chemical reactions and interactions, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-hydroxyoxetane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)4(7)1-8-2-4/h7H,1-2H2,(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWRLDNYLIJABO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450997-88-2 |
Source
|
Record name | 3-hydroxyoxetane-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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